2-Benzyl-4-(difluoromethyl)pyrazole-3-carboxylic acid
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Overview
Description
2-Benzyl-4-(difluoromethyl)pyrazole-3-carboxylic acid is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a benzyl group attached to the second position of the pyrazole ring, a difluoromethyl group at the fourth position, and a carboxylic acid group at the third position. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(difluoromethyl)pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, large-scale production may employ continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-(difluoromethyl)pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and difluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl halides, difluoromethylating agents, and nucleophiles or electrophiles.
Esterification: Alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially altering the difluoromethyl or benzyl groups.
Substitution: Substituted pyrazole derivatives with different functional groups.
Esterification: Ester derivatives of the carboxylic acid group.
Scientific Research Applications
2-Benzyl-4-(difluoromethyl)pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antibacterial, and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-(difluoromethyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A similar compound with a methyl group instead of a benzyl group.
2-Methoxyphenyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: A derivative with a methoxyphenyl group.
Uniqueness
2-Benzyl-4-(difluoromethyl)pyrazole-3-carboxylic acid is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The combination of the benzyl and difluoromethyl groups imparts distinct properties that may enhance its effectiveness in specific applications compared to similar compounds.
Properties
IUPAC Name |
2-benzyl-4-(difluoromethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c13-11(14)9-6-15-16(10(9)12(17)18)7-8-4-2-1-3-5-8/h1-6,11H,7H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYYPDDMYHNASI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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